molecular formula C9H15NO3 B1488905 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol CAS No. 1343206-54-1

1-(Oxolane-2-carbonyl)pyrrolidin-3-ol

Cat. No.: B1488905
CAS No.: 1343206-54-1
M. Wt: 185.22 g/mol
InChI Key: YUTLEGUXAWMSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolane-2-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol moiety (a five-membered amine ring with a hydroxyl group at the third carbon) linked via an ester group to an oxolane (tetrahydrofuran) ring.

Properties

CAS No.

1343206-54-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C9H15NO3/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h7-8,11H,1-6H2

InChI Key

YUTLEGUXAWMSMV-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)N2CCC(C2)O

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(Oxolane-2-carbonyl)pyrrolidin-3-ol and similar compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Potential Applications
This compound Pyrrolidin-3-ol, oxolane-2-carbonyl ~201.2 (calculated) High polarity (OH group), ester hydrolysis susceptibility
1-(Oxolane-2-carbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid, oxolane-2-carbonyl 229.23 Enhanced acidity (COOH), higher water solubility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, ketone, carboxylic acid 157.14 Pharmaceutical intermediate, hydrogen-bonding network
Piracetam 2-Oxo-pyrrolidine, acetamide 142.16 Nootropic agent, high BBB penetration
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Phenylethyl, oxadiazole, pyridyl ~407.4 (estimated) Antiviral activity, aromatic interactions

Functional Group Analysis

  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in this compound enables hydrogen-bond donation, enhancing solubility in polar solvents. In contrast, the carboxylic acid in its analog (CAS 1342045-04-8) increases acidity (pKa ~2-3) and ionic solubility but reduces lipophilicity.
  • Ester vs. Amide : The oxolane-2-carbonyl ester group in the target compound is more hydrolysis-prone than the amide in Piracetam , which contributes to the latter’s metabolic stability and oral bioavailability.
  • Aromatic vs. Aliphatic Substituents : Compounds like 1a incorporate phenyl and pyridyl groups, favoring π-π stacking and hydrophobic interactions critical for antiviral activity. The oxolane substituent in the target compound may instead prioritize conformational rigidity and dipole interactions.

Hydrogen-Bonding and Crystallography

The hydroxyl group in this compound can form strong hydrogen bonds (O-H···O/N), as observed in pyrrolidin-3-ol derivatives . This contrasts with the carboxylic acid in CAS 42346-68-9 , which participates in bifurcated hydrogen bonds, often leading to stable crystalline phases. Etter’s graph-set analysis predicts that such interactions dictate packing motifs and melting points.

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